molecular formula C13H19N B1598266 2-(3-Methylphenyl)azepane CAS No. 383129-36-0

2-(3-Methylphenyl)azepane

Cat. No.: B1598266
CAS No.: 383129-36-0
M. Wt: 189.3 g/mol
InChI Key: NJQUNODHZTUWRZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)azepane is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of azepane, featuring a seven-membered ring with a nitrogen atom and a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylamine with a suitable seven-membered ring precursor under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted derivatives on the aromatic ring.

Scientific Research Applications

2-(3-Methylphenyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)azepane depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological or chemical environment.

Comparison with Similar Compounds

    Azepane: The parent compound, featuring a seven-membered ring with a nitrogen atom.

    3-Methylphenylamine: A precursor in the synthesis of 2-(3-Methylphenyl)azepane.

    Other substituted azepanes: Compounds with different substituents on the azepane ring.

Uniqueness: this compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to other azepane derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-methylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQUNODHZTUWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393898
Record name 2-(3-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-36-0
Record name 2-(3-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenyl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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